molecular formula C14H17N3O2 B2690149 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione CAS No. 169206-62-6

3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione

Cat. No. B2690149
M. Wt: 259.309
InChI Key: WJRLGNVYLYHGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione is a chemical compound with the linear formula C14H17N3O2 . It is used as a research reagent in the synthesis of spirohydantoins from basic heterocyclic ketones .


Synthesis Analysis

The synthesis of 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione involves the use of basic heterocyclic ketones . The hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP) was used for optimization, employing the 6−31+G (d,p) basis set .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione is represented by the InChI code: 1S/C14H17N3O2/c18-12-14(6-8-15-9-7-14)16-13(19)17(12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,16,19) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione is 259.31 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Myelostimulators

  • Summary of the Application : “3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione” and its derivatives have been studied for their potential as myelostimulators . Myelostimulators are substances that stimulate the production of blood cells, which is beneficial in conditions where blood cell counts are low.
  • Methods of Application or Experimental Procedures : The compounds were synthesized via the Strecker reaction of cyanohydrin with ammonium carbonate . They were then tested for myelostimulating activity in an artificially induced myelodepressive syndrome with cyclophosphamide .
  • Results or Outcomes : The compounds significantly accelerated the regeneration of the lymphocyte and granulocyte cell pool of bone marrow hematopoiesis . This suggests that they could potentially be used to stimulate the production of blood cells in conditions where these are low.

properties

IUPAC Name

3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-12-14(6-8-15-9-7-14)16-13(19)17(12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRLGNVYLYHGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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